![molecular formula C20H24N2 B1307319 2-二苯甲酰基-2,7-二氮杂螺[3.5]壬烷 CAS No. 959515-59-4](/img/structure/B1307319.png)

2-二苯甲酰基-2,7-二氮杂螺[3.5]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

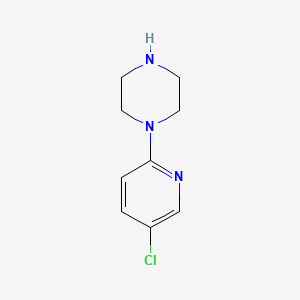

The compound 2-Benzhydryl-2,7-diazaspiro[3.5]nonane is a structural motif found in various synthesized molecules with potential pharmacological applications. It is a part of the diazaspiro nonane family, which is characterized by two nitrogen atoms incorporated into a spirocyclic framework. This structural feature is of interest due to its presence in compounds with significant biological activity, such as antitubercular agents .

Synthesis Analysis

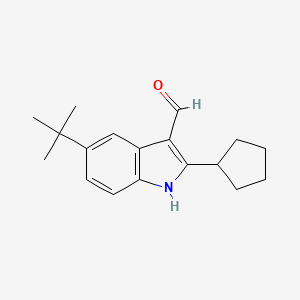

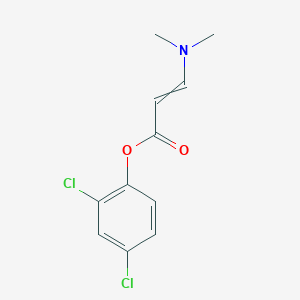

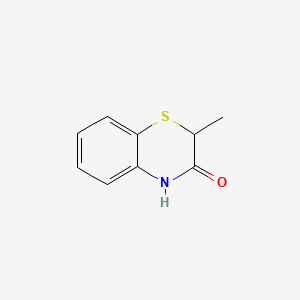

The synthesis of compounds containing the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety often involves multiple steps, starting from readily available precursors. For instance, benzothiazinone derivatives with this moiety were synthesized from LK02, a compound discovered in a laboratory setting. These derivatives were obtained through a series of reactions, including cyclization and functional group modifications, to yield compounds with excellent in vitro activity against Mycobacterium tuberculosis . Another example is the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, which was prepared from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps .

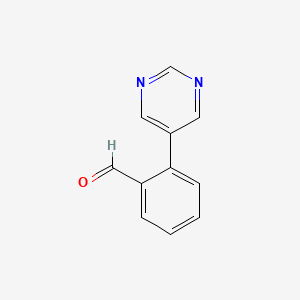

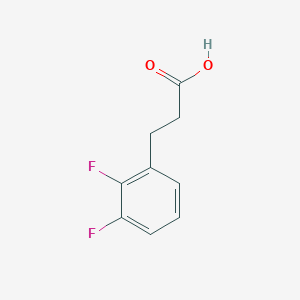

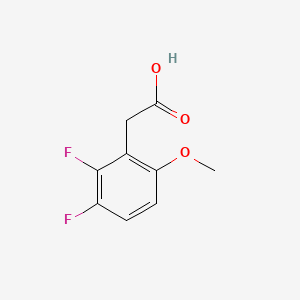

Molecular Structure Analysis

The molecular structure of compounds featuring the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was determined to crystallize in the triclinic P-1 space group, with the cyclopentane ring adopting an envelope conformation . The three-dimensional structure of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was also confirmed by comparison with known compounds .

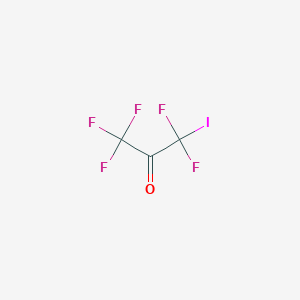

Chemical Reactions Analysis

The 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety can undergo various chemical transformations. For instance, the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde led to the formation of 7-substituted derivatives . Additionally, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to yield different cyclized and cleaved products .

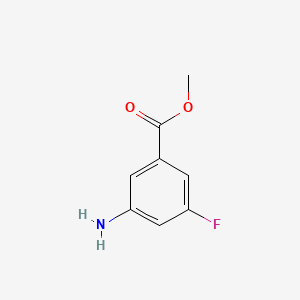

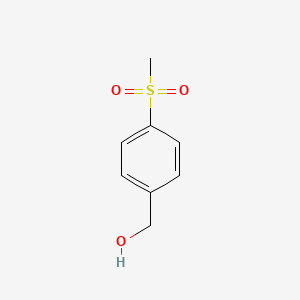

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 2-benzhydryl-2,7-diazaspiro[3.5]nonane structure are influenced by their molecular framework and substituents. Spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR have been used to characterize these compounds . The lipophilicity, which is an important factor for the pharmacokinetic profile of potential drugs, has been estimated through log P value calculations. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to standard anticonvulsant drugs, indicating their potential as anticonvulsant agents .

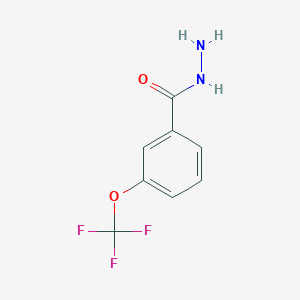

科学研究应用

抗结核药一系列具有对称2-苄基-2,7-二氮杂螺[3.5]壬烷部分的苯并噻嗪酮衍生物对药敏和多药耐药结核分枝杆菌菌株表现出显着的体外活性。该研究突出了这些化合物在开发新型抗结核药中的潜力,其中一种化合物在结核小鼠模型中显示出显着的疗效,与PBTZ169相比具有更好的药代动力学特征和安全性(Wang et al., 2020)。

改进的合成技术从丙二腈合成二氮杂螺[4.4]壬烷衍生物的努力已经产生了一种改进的方法,该方法提供了更高的效率和更好的产率。合成方法学的这一进步强调了持续需要为进一步的药物研究有效生产复杂的分子结构(Zhiqin, 2004)。

潜在的抗惊厥药对3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮的结构-性质关系的研究揭示了它们作为抗惊厥药的潜力。该研究结合了实验和理论方法,探讨了取代基对吸收光谱和亲脂性的影响,并将它们与标准药物苯妥英进行了比较。这为开发新的抗惊厥药物提供了一个有希望的途径(Lazić et al., 2017)。

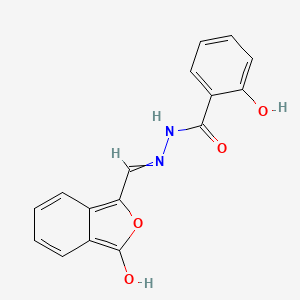

螺吲哚啉的对映选择性合成螺吲哚啉骨架,包括2,7-二氮杂螺[4.4]壬烷结构,存在于各种具有生物活性的生物碱中。开发了一种催化不对称级联反应来构建螺吲哚啉,展示了一种非对映选择性和对映选择性合成这些复杂分子的方法。这项工作为合成具有潜在药物应用的生物相关结构开辟了途径(Pan et al., 2020)。

螺环哌啶-氮杂环丁烷和哌啶-吡咯烷体系的合成具有2,7-二氮杂螺[3.5]壬烷基序的甲基取代螺环哌啶-氮杂环丁烷和哌啶-吡咯烷体系的合成突出了这些结构的药学重要性。这些体系包含两个允许进一步功能化的差异化位点,表明它们在药物开发和合成中的效用(Smith et al., 2016)。

属性

IUPAC Name |

2-benzhydryl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXZEUAKWJIUPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390504 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzhydryl-2,7-diazaspiro[3.5]nonane | |

CAS RN |

959515-59-4 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)